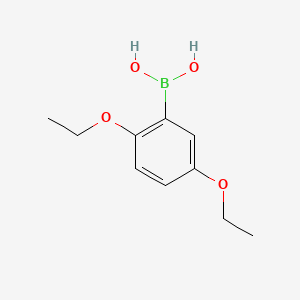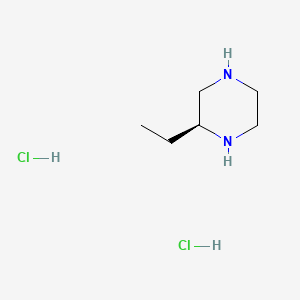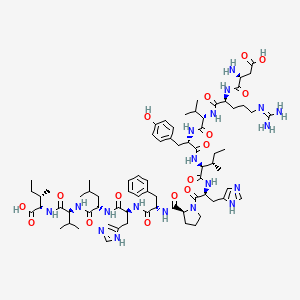
AMinoMalononitrile Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopropanedinitrile and methanesulfonic acid are two distinct chemical compounds with unique properties and applications. 2-Aminopropanedinitrile, also known as aminomalononitrile, is an organic compound with the molecular formula C3H3N3. It is a colorless liquid that is used as an intermediate in organic synthesis. Methanesulfonic acid, on the other hand, is an organosulfur compound with the molecular formula CH4O3S. It is a colorless liquid that is widely used as a strong acid in various industrial applications .
Métodos De Preparación
2-Aminopropanedinitrile
2-Aminopropanedinitrile can be synthesized through the reaction of bromomalononitrile with ammonia. The reaction typically takes place in an aqueous medium at elevated temperatures. The synthetic route involves the nucleophilic substitution of the bromine atom by the amino group, resulting in the formation of 2-aminopropanedinitrile .
Methanesulfonic Acid
Methanesulfonic acid can be produced through the electrochemical oxidation of methane in the presence of oleum. This method involves the use of an electrochemical reactor with a boron-doped diamond anode. The reaction conditions include elevated pressure, moderate temperature, and a suitable current density to achieve high concentration and selectivity .
Análisis De Reacciones Químicas
2-Aminopropanedinitrile
2-Aminopropanedinitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions include nitriles, amides, and primary amines .
Methanesulfonic Acid
Methanesulfonic acid is a strong acid and can participate in various acid-catalyzed reactions, including:
Esterification: It can catalyze the esterification of carboxylic acids with alcohols.
Alkylation: It can catalyze the alkylation of aromatic compounds.
Hydrolysis: It can hydrolyze esters and amides to form corresponding acids and amines.
Common reagents used in these reactions include alcohols, carboxylic acids, and aromatic compounds. The major products formed from these reactions include esters, alkylated aromatic compounds, and hydrolyzed products .
Aplicaciones Científicas De Investigación
2-Aminopropanedinitrile
2-Aminopropanedinitrile is used in scientific research as an intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the study of prebiotic chemistry as a potential precursor to nucleic acid bases .
Methanesulfonic Acid
Methanesulfonic acid has a wide range of applications in scientific research and industry. It is used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions. It is also used in the production of biodiesel, electroplating, and as an electrolyte in redox flow batteries. Additionally, it is used in the recycling of lithium-ion batteries and in extractive metallurgy for metal recovery and refining .
Mecanismo De Acción
2-Aminopropanedinitrile
The mechanism of action of 2-aminopropanedinitrile involves its ability to act as a nucleophile in various chemical reactions. It can donate its amino group to form new bonds with electrophiles, resulting in the formation of various organic compounds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Methanesulfonic Acid
Methanesulfonic acid exerts its effects through its strong acidity. It can protonate various substrates, facilitating acid-catalyzed reactions. The molecular targets and pathways involved include the protonation of carboxylic acids, alcohols, and aromatic compounds, leading to the formation of esters, alkylated products, and hydrolyzed products .
Comparación Con Compuestos Similares
2-Aminopropanedinitrile
Similar compounds to 2-aminopropanedinitrile include malononitrile and aminomalononitrile. These compounds share similar structures and reactivity but differ in their specific applications and reaction conditions. 2-Aminopropanedinitrile is unique in its ability to act as a versatile intermediate in organic synthesis .
Methanesulfonic Acid
Similar compounds to methanesulfonic acid include sulfuric acid and hydrochloric acid. While these acids share similar strong acidic properties, methanesulfonic acid is unique in its high chemical stability, low toxicity, and biodegradability. It is preferred in applications where other strong acids may be too reactive or corrosive .
Propiedades
Número CAS |
121040-00-4 |
|---|---|
Fórmula molecular |
C4H7N3O3S |
Peso molecular |
177.178 |
Nombre IUPAC |
2-aminopropanedinitrile;methanesulfonic acid |
InChI |
InChI=1S/C3H3N3.CH4O3S/c4-1-3(6)2-5;1-5(2,3)4/h3H,6H2;1H3,(H,2,3,4) |
Clave InChI |
WAEKBYJINYOKPS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C(#N)C(C#N)N |
Sinónimos |
AMinoMalononitrile Methanesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


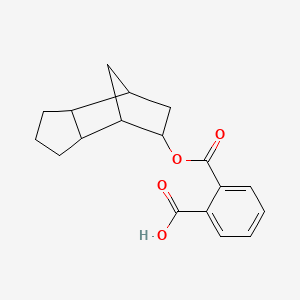

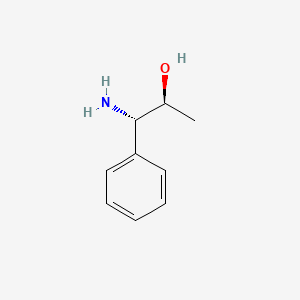
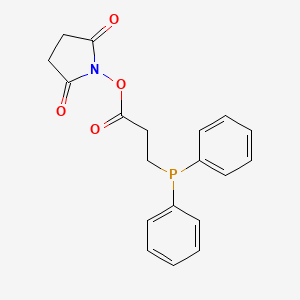

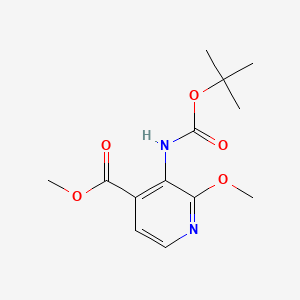

![(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B599575.png)
